

solubility of 6-Methoxyquinoline-3-carboxylic acid in DMSO and water

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1355483

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **6-Methoxyquinoline-3-carboxylic Acid** in DMSO and Water

This guide provides a comprehensive technical overview of the solubility characteristics of **6-Methoxyquinoline-3-carboxylic acid**, a crucial parameter for its application in drug discovery, chemical biology, and materials science. We will delve into the theoretical and practical aspects of its solubility in dimethyl sulfoxide (DMSO) and water, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound in preclinical and clinical development. Poor aqueous solubility can severely limit oral bioavailability, while inadequate solubility in organic solvents like DMSO can hamper compound storage, handling, and the execution of high-throughput screening (HTS) campaigns.^[1] This document serves as a core reference for understanding and experimentally determining the solubility of **6-Methoxyquinoline-3-carboxylic acid**, enabling robust experimental design and reliable data interpretation.

Physicochemical Profile of 6-Methoxyquinoline-3-carboxylic Acid

A thorough understanding of a molecule's physical and chemical properties is paramount to predicting its solubility behavior.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₃	[PubChem][2]
Molecular Weight	203.19 g/mol	[PubChem][2]
Appearance	Solid	[CymitQuimica][3]
IUPAC Name	6-methoxyquinoline-3-carboxylic acid	[PubChem][2]
CAS Number	71082-47-8	[PubChem][2]

The structure of **6-Methoxyquinoline-3-carboxylic acid** features a largely aromatic and hydrophobic quinoline backbone. The presence of a methoxy group (-OCH₃) adds some polarity, while the carboxylic acid group (-COOH) is a key determinant of its solubility, particularly in aqueous media, due to its potential for ionization and hydrogen bonding.

Solubility in Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a polar aprotic solvent renowned for its exceptional ability to dissolve a vast range of organic compounds, making it the standard for creating high-concentration stock solutions in drug discovery.[4][5]

Predicted Solubility and Physicochemical Rationale

6-Methoxyquinoline-3-carboxylic acid is predicted to have high solubility in DMSO. This is attributable to several factors:

- Polar Aprotic Nature: DMSO possesses a strong dipole moment, allowing it to effectively solvate polar functional groups like the carboxylic acid and methoxy ether on the target molecule.

- Disruption of Crystal Lattice: The energy required to break the crystal lattice of the solid compound is a key barrier to dissolution. DMSO is highly effective at forming strong intermolecular interactions with the solute molecules, which helps to overcome these lattice forces.[3]
- Hydrogen Bond Acceptor: The sulfoxide oxygen in DMSO is a potent hydrogen bond acceptor, allowing it to interact favorably with the carboxylic acid proton of **6-Methoxyquinoline-3-carboxylic acid**.

While high solubility is expected, it is not infinite. For most fragment-based and drug discovery screening campaigns, achieving a stock solution concentration of 10-100 mM is typically the goal.[4] Exceeding the solubility limit can lead to the formation of micro-precipitates, which can cause significant issues in automated liquid handling and assay readouts.

Importance of Anhydrous Conditions

It is critical to note that DMSO is highly hygroscopic.[4] Absorbed atmospheric moisture can significantly reduce the solubility of certain compounds. Therefore, the use of anhydrous DMSO and proper storage conditions are essential for preparing stable, high-concentration stock solutions.[4]

Solubility in Water: A More Complex Picture

Aqueous solubility is a critical parameter for assessing the potential in vivo behavior of a drug candidate.[1] Unlike its high solubility in DMSO, the aqueous solubility of **6-Methoxyquinoline-3-carboxylic acid** is predicted to be low and highly pH-dependent.

Predicted Solubility and Physicochemical Rationale

The molecular structure presents competing features that govern its interaction with water:

- Hydrophobic Core: The quinoline ring system is inherently nonpolar and will resist solvation by water, a phenomenon driven by the hydrophobic effect.
- Polar Functional Groups: The carboxylic acid and methoxy groups can participate in hydrogen bonding with water. However, the influence of the large hydrophobic core is

expected to dominate. A related compound, 6-methoxyquinoline, is described as "very slightly soluble in water," which supports this prediction.[6]

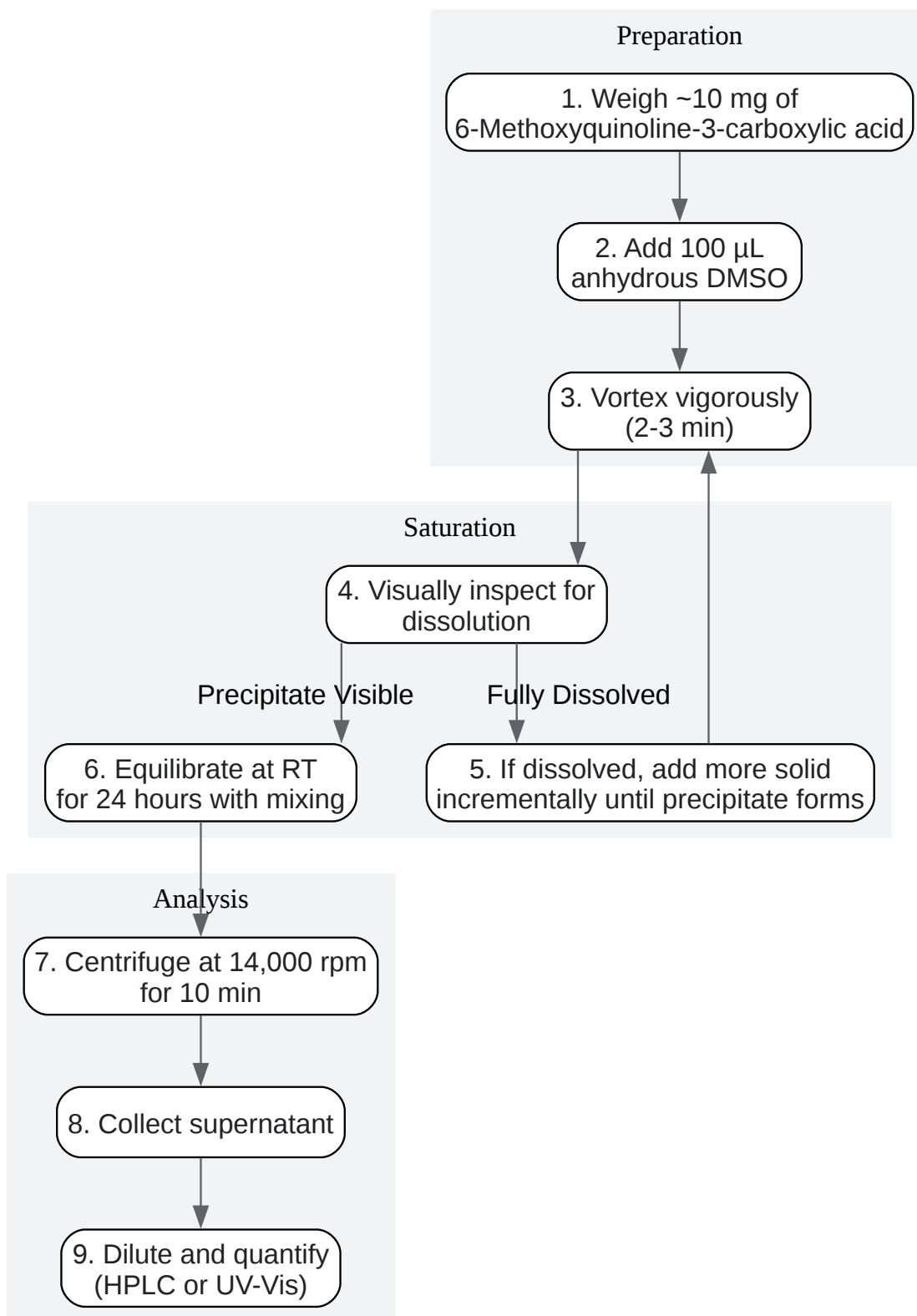
- pH-Dependence: The carboxylic acid moiety is the most significant factor influencing aqueous solubility. At low (acidic) pH, the carboxylic acid will be protonated (-COOH), rendering the molecule neutral and less soluble. As the pH increases above the compound's pKa, the carboxylic acid will deprotonate to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and will exhibit much greater solubility in water.

Therefore, when discussing aqueous solubility, it is essential to specify the pH of the buffer system used. For drug discovery purposes, solubility is often measured at physiologically relevant pH, such as pH 7.4 (phosphate-buffered saline, PBS).[7]

Experimental Determination of Solubility

To obtain reliable and reproducible data, a well-defined experimental protocol is necessary.

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[8][9][10]


- Kinetic Solubility: This is a high-throughput method where a concentrated DMSO stock of the compound is added to an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution. While fast and material-sparing, it can sometimes overestimate solubility.[7][8][11]
- Thermodynamic Solubility: This is the "gold standard" shake-flask method. Excess solid compound is equilibrated in the solvent of interest over an extended period (e.g., 24-48 hours) to determine the true equilibrium concentration. It is more time and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.[1][8][9]

The following sections provide detailed, self-validating protocols for determining both the maximum solubility in DMSO and the thermodynamic aqueous solubility.

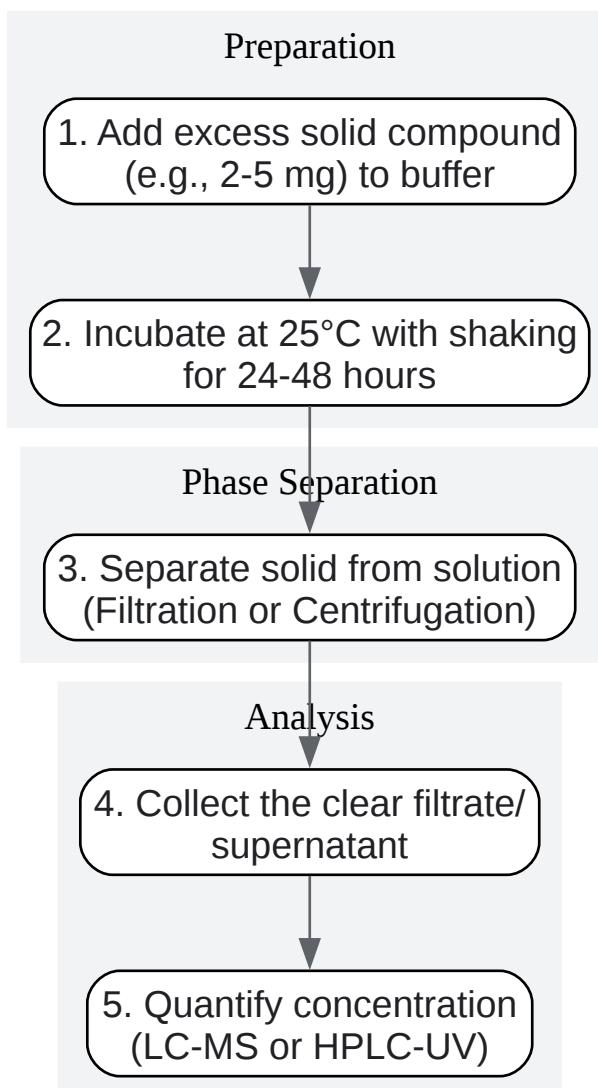
Protocol: Maximum Solubility Determination in DMSO

This protocol determines the upper limit of solubility in anhydrous DMSO at room temperature.[5]

Methodology Workflow: DMSO Solubility

[Click to download full resolution via product page](#)

Caption: Workflow for determining maximum DMSO solubility.


Step-by-Step Protocol:

- Preparation of a Supersaturated Solution: a. Accurately weigh approximately 10 mg of **6-Methoxyquinoline-3-carboxylic acid** into a 2 mL microcentrifuge tube.^[5] b. Add a small volume (e.g., 100 μ L) of anhydrous DMSO. c. Vortex the mixture vigorously for 2-3 minutes. d. If the compound fully dissolves, add small, pre-weighed increments of the solid, vortexing after each addition, until a solid precipitate persists.^[5]
- Equilibration: a. Incubate the resulting slurry at room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Use a shaker or rotator for gentle, continuous mixing.^[5]
- Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.^[5]
- Quantification: a. Carefully collect a known volume (e.g., 10-50 μ L) of the clear supernatant without disturbing the pellet. b. Prepare a serial dilution of the supernatant using a suitable solvent (e.g., methanol or acetonitrile). c. Determine the concentration of **6-Methoxyquinoline-3-carboxylic acid** in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve prepared with a known concentration of the compound. d. Back-calculate to determine the concentration in the original DMSO supernatant. This value represents the maximum solubility.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility in an aqueous buffer (e.g., PBS at pH 7.4).

Methodology Workflow: Aqueous Solubility

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic aqueous solubility.

Step-by-Step Protocol:

- Preparation: a. Add an excess amount of solid **6-Methoxyquinoline-3-carboxylic acid** (e.g., 2-5 mg, ensuring that undissolved solid is clearly visible) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
- Equilibration: a. Tightly seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended incubation ensures that

the system reaches thermodynamic equilibrium.[8]

- Phase Separation: a. After incubation, separate the undissolved solid from the saturated solution. This can be achieved by either: i. Filtration: Use a low-binding filter plate (e.g., Millipore MultiScreen Solubility filter plate) or a syringe filter (e.g., 0.22 μ m PVDF).[8] ii. Centrifugation: Centrifuge the vial at high speed to pellet the solid.
- Quantification: a. Carefully collect the clear filtrate or supernatant. b. Quantify the concentration of the dissolved compound using a sensitive and validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry) or HPLC-UV, against a standard curve. c. The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Conclusion and Best Practices

The solubility of **6-Methoxyquinoline-3-carboxylic acid** is a tale of two solvents. It is predicted to be highly soluble in DMSO, making it amenable to storage and use in screening libraries. Conversely, its aqueous solubility is expected to be low and highly dependent on pH, a critical consideration for its potential as an orally administered therapeutic.

Key Takeaways for the Researcher:

- Always use anhydrous DMSO for preparing stock solutions to ensure maximum solubility and stability.
- Experimentally verify solubility. Do not rely solely on in silico predictions, which can often be inaccurate.[1]
- Define your terms. When reporting aqueous solubility, always specify whether it is a kinetic or thermodynamic value and clearly state the composition, pH, and temperature of the buffer system.
- Mind the "DMSO effect". When performing aqueous solubility experiments starting from a DMSO stock (kinetic method), be aware that even small percentages of residual DMSO can artificially inflate the measured solubility.[12]

By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data for **6-Methoxyquinoline-3-carboxylic acid**, enabling informed decisions in the complex process of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. inventivapharma.com [inventivapharma.com]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. asianpubs.org [asianpubs.org]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [solubility of 6-Methoxyquinoline-3-carboxylic acid in DMSO and water]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355483#solubility-of-6-methoxyquinoline-3-carboxylic-acid-in-dmso-and-water>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com